![molecular formula C11H16F3N3O2 B2533943 2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate CAS No. 1955564-20-1](/img/structure/B2533943.png)
2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
The compound “2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate” is a chemical compound with the molecular formula C11H16F3N3O2 . It has a molecular weight of 279.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H16F3N3O2. This code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study by Prasad (2021) involved the synthesis of novel compounds related to 2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate, which exhibited significant antibacterial activity.
Molecular Interaction and Structural Analysis
- Hydrogen Bonds and Molecular Structure : Research by Das et al. (2016) focused on carbamate derivatives, including tert-butyl variants, analyzing their molecular structure and interactions, particularly hydrogen bonding.
Organic Chemistry and Materials Science
- Organic Solvent Gel Formation : Sun et al. (2017) discovered that compounds with tert-butyl and trifluoromethyl groups, such as 2,2,2-trifluoroethyl N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)carbamate, could form stable gels in certain organic solvents, indicating potential applications in material science.
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-tert-butyl-2-methylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(2,3)7-5-8(17(4)16-7)15-9(18)19-6-11(12,13)14/h5H,6H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDKTOJODKTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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